

A Technical Guide to the Spectroscopic Characterization of 2-Bromothiazol-5-amine

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Compound of Interest

Compound Name: 2-Bromothiazol-5-amine

Cat. No.: B3100783

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This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural elucidation and purity assessment of **2-Bromothiazol-5-amine** (CAS No: 3034-22-8). This compound is a critical heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents.^[1] Understanding its spectroscopic signature is paramount for researchers in drug discovery and development.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthetic intermediate is the foundation of reliable drug development. For **2-Bromothiazol-5-amine**, a combination of spectroscopic techniques provides a comprehensive and self-validating confirmation of its molecular architecture. The key structural features—a primary amine group, a C-Br bond, and the thiazole ring—each produce a distinct and predictable signal in different spectroscopic analyses.

Below is the annotated chemical structure of **2-Bromothiazol-5-amine**, which will be referenced throughout this guide for spectral assignments.

Caption: Structure of **2-Bromothiazol-5-amine** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Bromothiazol-5-amine**, both ¹H and ¹³C NMR are required for

unambiguous characterization.

¹H NMR Spectroscopy

Theoretical Principles & Causality: The ¹H NMR spectrum is expected to be relatively simple, showing two main signals: one for the single proton on the thiazole ring (H4) and another for the two protons of the primary amine (-NH₂).

- **Thiazole Proton (H4):** This proton is attached to an sp²-hybridized carbon within an electron-deficient aromatic ring. Its chemical shift will be in the aromatic region, appearing as a sharp singlet as there are no adjacent protons to cause splitting.
- **Amine Protons (-NH₂):** These protons will typically appear as a broad singlet. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent. The chemical shift can be variable and is dependent on solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d₆, hydrogen bonding can shift this signal further downfield.

Data Interpretation: The ¹H NMR spectrum, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), reveals the following key signals.

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
-NH ₂	~7.3 (broad)	Singlet	2H
H4 (Thiazole Ring)	~7.1	Singlet	1H

(Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.)

The residual solvent peak for DMSO-d₆ typically appears at ~2.50 ppm and a common water impurity peak is seen around 3.3 ppm.[2][3] These should not be confused with signals from the analyte.

¹³C NMR Spectroscopy

Theoretical Principles & Causality: The molecule has three distinct carbon atoms in the thiazole ring, which should result in three signals in the ¹³C NMR spectrum.

- C2 Carbon: This carbon is bonded to two nitrogen atoms (one endocyclic, one exocyclic amine), making it highly electron-deficient. It is expected to be the most downfield signal.
- C4 Carbon: This carbon is bonded to a hydrogen atom and is part of a C=C double bond within the ring.
- C5 Carbon: This carbon is directly attached to the electronegative bromine atom, which will cause a significant downfield shift, though typically less than the C2 carbon. However, the direct attachment to bromine also results in a lower signal intensity due to the quadrupolar effect of the bromine nucleus.

Data Interpretation: The ¹³C NMR data, acquired in DMSO-d₆, provides confirmation of the carbon skeleton.[4][5][6]

Signal Assignment	Chemical Shift (δ , ppm)
C2	~168
C4	~138
C5	~95

(Note: Data referenced from literature, e.g., R. Faure, et al., Can. J. Chem. 56, 46 (1978).)[5][6]

The solvent signal for DMSO-d₆ appears as a multiplet around 39.52 ppm.[4]

Infrared (IR) Spectroscopy

Theoretical Principles & Causality: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to the masses of the connected atoms and the bond strength. For **2-Bromothiazol-5-amine**, we expect characteristic absorptions for the N-H, C=N, and C-Br bonds.

Data Interpretation: A typical FTIR spectrum, often obtained using a KBr pellet, will display the following characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3450 - 3250	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)
~1630	C=N Stretch	Thiazole Ring
~1540	N-H Bend (Scissoring)	Primary Amine (-NH ₂)
~1330	C-N Stretch	Aromatic Amine
Below 700	C-Br Stretch	Bromo-alkene

The presence of two distinct bands in the 3450-3250 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).^{[7][8]} The C=N stretching frequency confirms the heterocyclic ring structure.

Mass Spectrometry (MS)

Theoretical Principles & Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its identity. The most telling feature for **2-Bromothiazol-5-amine** is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.^{[9][10]} This results in any bromine-containing fragment appearing as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass units.

Data Interpretation: The electron impact (EI) mass spectrum will show a characteristic molecular ion peak pattern.

m/z Value	Ion Identity	Notes
178/180	$[M]^{+\cdot}$ (Molecular Ion)	Pair of peaks with ~1:1 intensity, due to $^{79}\text{Br}/^{81}\text{Br}$.
99	$[\text{M} - \text{Br}]^+$	Loss of a bromine radical.
72	$[\text{C}_2\text{H}_2\text{N}_2\text{S}]^{+\cdot}$	Potential fragment from ring cleavage.

Proposed Fragmentation Pathway: Upon ionization, the molecular ion can undergo several fragmentation pathways. The weakest bond, C-Br, is likely to cleave first, leading to a prominent peak corresponding to the loss of the bromine atom.

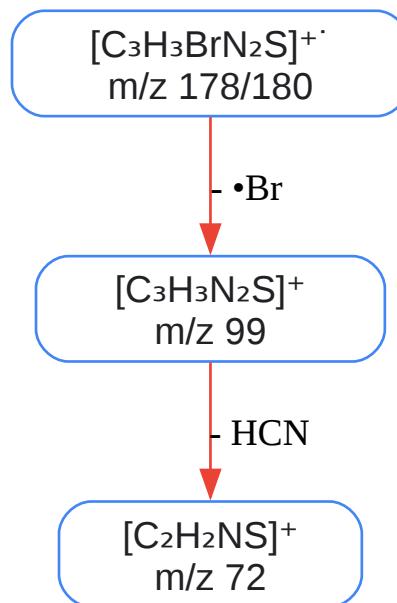


Figure 2: Proposed MS Fragmentation Pathway

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Caption: Key fragmentation steps for **2-Bromothiazol-5-amine**.

Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed.

NMR Sample Preparation and Acquisition

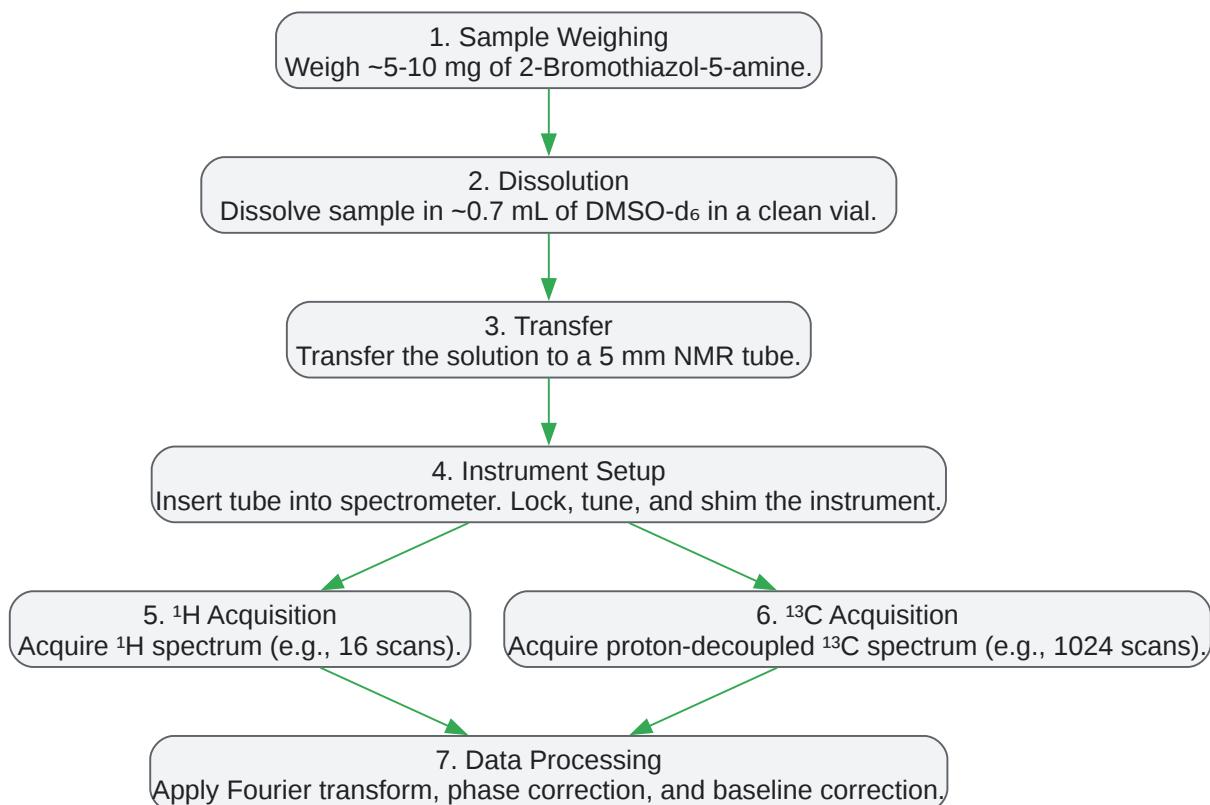


Figure 3: NMR Protocol Workflow

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Caption: Standard workflow for NMR analysis.

IR Sample Preparation (KBr Pellet)

- Grinding: Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.

- Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.
- Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm^{-1} .

Mass Spectrometry (Electron Impact)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
- Ionization: Volatilize the sample in the source and ionize it using a high-energy electron beam (standardly 70 eV).
- Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
- Detection: Detect the ions and generate the mass spectrum.

Conclusion

The collective data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry provide a robust and definitive characterization of **2-Bromothiazol-5-amine**. The singlet in the ^1H NMR confirms the single thiazole proton, the characteristic N-H stretches in the IR spectrum verify the primary amine, and the M/M+2 isotopic pattern in the mass spectrum provides undeniable evidence of the bromine atom. These spectroscopic fingerprints are essential for ensuring the quality and identity of this key intermediate in any research or development pipeline.

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